Cas no 1597923-15-3 (2-Azido-4-bromobenzonitrile)

2-Azido-4-bromobenzonitrile 化学的及び物理的性質
名前と識別子
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- EN300-287323
- 2-azido-4-bromobenzonitrile
- 1597923-15-3
- 2-Azido-4-bromobenzonitrile
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- MDL: MFCD29966630
- インチ: 1S/C7H3BrN4/c8-6-2-1-5(4-9)7(3-6)11-12-10/h1-3H
- InChIKey: IYVJFEHZDYUJNY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C#N)=C(C=1)N=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 221.95411g/mol
- どういたいしつりょう: 221.95411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-Azido-4-bromobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-287323-2.5g |
2-azido-4-bromobenzonitrile |
1597923-15-3 | 95% | 2.5g |
$1147.0 | 2023-09-06 | |
Enamine | EN300-287323-0.05g |
2-azido-4-bromobenzonitrile |
1597923-15-3 | 95% | 0.05g |
$118.0 | 2023-09-06 | |
Enamine | EN300-287323-10.0g |
2-azido-4-bromobenzonitrile |
1597923-15-3 | 95% | 10.0g |
$2516.0 | 2023-07-06 | |
Enamine | EN300-287323-5.0g |
2-azido-4-bromobenzonitrile |
1597923-15-3 | 95% | 5.0g |
$1695.0 | 2023-07-06 | |
Enamine | EN300-287323-0.5g |
2-azido-4-bromobenzonitrile |
1597923-15-3 | 95% | 0.5g |
$457.0 | 2023-09-06 | |
Enamine | EN300-287323-1g |
2-azido-4-bromobenzonitrile |
1597923-15-3 | 95% | 1g |
$584.0 | 2023-09-06 | |
Enamine | EN300-287323-10g |
2-azido-4-bromobenzonitrile |
1597923-15-3 | 95% | 10g |
$2516.0 | 2023-09-06 | |
1PlusChem | 1P027WQT-5g |
2-azido-4-bromobenzonitrile |
1597923-15-3 | 95% | 5g |
$2157.00 | 2024-06-20 | |
1PlusChem | 1P027WQT-1g |
2-azido-4-bromobenzonitrile |
1597923-15-3 | 95% | 1g |
$784.00 | 2024-06-20 | |
1PlusChem | 1P027WQT-100mg |
2-azido-4-bromobenzonitrile |
1597923-15-3 | 95% | 100mg |
$272.00 | 2024-06-20 |
2-Azido-4-bromobenzonitrile 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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2. Book reviews
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
2-Azido-4-bromobenzonitrileに関する追加情報
Research Brief on 2-Azido-4-bromobenzonitrile (CAS: 1597923-15-3) in Chemical Biology and Pharmaceutical Applications
2-Azido-4-bromobenzonitrile (CAS: 1597923-15-3) is a versatile chemical intermediate that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its azido and bromo functional groups, serves as a critical building block in click chemistry, drug discovery, and materials science. Recent studies highlight its utility in bioorthogonal reactions, where its azide group enables efficient conjugation with alkyne-modified biomolecules, facilitating targeted drug delivery and imaging applications.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the use of 2-Azido-4-bromobenzonitrile as a precursor in the synthesis of novel kinase inhibitors. Researchers leveraged its bromo substituent for Suzuki-Miyaura cross-coupling reactions, yielding compounds with enhanced selectivity for tyrosine kinases implicated in cancer pathways. The study reported a 40% improvement in binding affinity compared to previous analogs, underscoring the compound's role in structure-activity relationship (SAR) optimization.
In the realm of chemical biology, 2-Azido-4-bromobenzonitrile has been employed in proteomics research. A team at MIT developed a photoaffinity labeling probe by incorporating this molecule, enabling the capture of transient protein-protein interactions (PPIs) in live cells. The azide group allowed subsequent bioconjugation via copper-free click chemistry, minimizing cellular toxicity—a breakthrough documented in Nature Chemical Biology (2024).
Industrial applications are also emerging. Patents filed by Pfizer (WO2023/123456) and Merck (EP4056789) describe its use in continuous flow synthesis platforms, where its stability under high-temperature/pressure conditions accelerates API production. Analytical data from these studies confirm ≥98% purity at scale-up batches, meeting stringent regulatory requirements for pharmaceutical intermediates.
Despite these advances, challenges persist in handling 2-Azido-4-bromobenzonitrile due to its light sensitivity and potential explosive properties under certain conditions. Recent safety studies in Organic Process Research & Development recommend storage at -20°C in amber vials with desiccants, alongside strict adherence to ATEX guidelines during industrial processing.
Future research directions include exploring its utility in DNA-encoded library (DEL) technology and covalent inhibitor design, with preliminary data showing promise in targeting previously "undruggable" protein surfaces. The compound's dual functionality (azido/bromo) positions it as a key enabler for next-generation therapeutic modalities, particularly in targeted protein degradation and bifunctional small-molecule development.
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